4-(Methoxycarbonyl)-1,4-dimethylcyclohexanecarboxylic acid
Description
4-(Methoxycarbonyl)-1,4-dimethylcyclohexanecarboxylic acid (CAS: 1459-96-7) is a cyclohexane-based dicarboxylic acid derivative with a methoxycarbonyl (-COOCH₃) and a carboxylic acid (-COOH) group at the 1,4-positions, along with methyl substituents. Its synonyms include trans-1,4-cyclohexanedicarboxylic acid monomethyl ester and 4-carbomethoxy-cyclohexane-1-carboxylic acid . The compound exists in both cis and trans isomeric forms, which influence its physicochemical properties and reactivity .
Properties
Molecular Formula |
C11H18O4 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-methoxycarbonyl-1,4-dimethylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O4/c1-10(8(12)13)4-6-11(2,7-5-10)9(14)15-3/h4-7H2,1-3H3,(H,12,13) |
InChI Key |
HUYZWIMGIIXGIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)(C)C(=O)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis from Dimethyl 1,4-dimethylcyclohexane-1,4-dicarboxylate
The most common and documented method involves the partial hydrolysis of dimethyl 1,4-dimethylcyclohexane-1,4-dicarboxylate to yield the monoacid-monoester compound, 4-(methoxycarbonyl)-1,4-dimethylcyclohexanecarboxylic acid.
- Starting Material: Dimethyl 1,4-dimethylcyclohexane-1,4-dicarboxylate
- Reaction Conditions: Controlled hydrolysis under acidic or basic conditions, carefully monitored to avoid full hydrolysis to the diacid.
- Solvent: Commonly aqueous-organic mixtures (e.g., aqueous sodium hydroxide or hydrochloric acid with methanol or other solvents).
- Temperature: Mild heating to facilitate hydrolysis without overreaction.
- Isolation: The reaction mixture is neutralized and the product is extracted and purified by chromatography or recrystallization.
Example from Patent Literature:
A solution of dimethyl 1,4-dimethylcyclohexane-1,4-dicarboxylate (900 mg) was subjected to controlled hydrolysis to afford 4-(methoxycarbonyl)-1,4-dimethylcyclohexanecarboxylic acid as an intermediate for further synthetic elaboration.
Alternative Synthetic Routes and Functional Group Variations
While the hydrolysis of the diester is the primary method, some patents describe variations including:
- Selective Esterification: Starting from the corresponding diacid, selective esterification can yield the monoester-monoacid compound. This requires protection/deprotection strategies or selective reaction conditions to avoid diester formation.
- Substituent Modifications: The methyl groups at positions 1 and 4 can be introduced via alkylation reactions on cyclohexane derivatives before esterification/hydrolysis steps.
- Use of Catalysts and Reagents: Some methods employ catalysts or specific reagents to improve selectivity and yield, though detailed conditions are often proprietary.
Analytical Data and Purity Assessment
The purity and identity of 4-(methoxycarbonyl)-1,4-dimethylcyclohexanecarboxylic acid are typically confirmed by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Characteristic signals for methyl, methoxycarbonyl, and carboxylic acid protons and carbons.
- Mass Spectrometry (MS): Molecular ion peak corresponding to the molecular weight of the compound.
- Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) for purity assessment.
- Melting Point Determination: To confirm compound identity and purity.
Summary Table of Preparation Methods
Research Findings and Applications
The compound 4-(methoxycarbonyl)-1,4-dimethylcyclohexanecarboxylic acid has been reported as an intermediate in the synthesis of various bioactive molecules, including inhibitors targeting mutant isocitrate dehydrogenase (IDH) enzymes and other pharmaceutical targets. Its preparation is crucial for constructing more complex molecules with therapeutic potential.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxycarbonyl)-1,4-dimethylcyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(Methoxycarbonyl)-1,4-dimethylcyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Methoxycarbonyl)-1,4-dimethylcyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Aromatic Analogs: 4-(Methoxycarbonyl)benzoic Acid
Structure : Benzene ring with -COOCH₃ and -COOH groups at the 1,4-positions (e.g., dimethyl terephthalate) .
Key Differences :
- Ring Saturation : The aromatic benzene ring in 4-(methoxycarbonyl)benzoic acid enables π-π interactions, enhancing thermal stability (melting point ~140°C) compared to the saturated cyclohexane ring in the target compound .
- Reactivity : Aromatic esters are less prone to ring-opening reactions but may undergo electrophilic substitution, whereas the cyclohexane derivative can undergo chair-flip conformational changes or hydrogenation .
Applications : Aromatic analogs are widely used in polyester production (e.g., polyethylene terephthalate) , contrasting with the pharmaceutical focus of the cyclohexane derivative .
Bicyclo[2.2.2]octane Derivatives
Example : 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid (CAS: 22287-28-1) .
Key Differences :
- Rigidity : The bicyclo structure imposes steric constraints, reducing conformational flexibility compared to the cyclohexane backbone .
- Lipophilicity : The bicyclo system’s compact structure may enhance membrane permeability, making it advantageous in drug design for central nervous system targets .
Dihydropyridine Derivatives
Example : 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid (Clevidipine impurity V) .
Key Differences :
- Heterocyclic Core: The nitrogen-containing dihydropyridine ring enables calcium channel blocking activity, unlike the non-heterocyclic target compound .
- Electron Distribution : The conjugated dihydropyridine system allows redox reactivity, whereas the cyclohexane derivative exhibits typical ester and carboxylic acid reactivity .
Natural Cyclohexanecarboxylic Acid Derivatives
Example : 3-O-Feruloylquinic acid (from Coffea canephora) .
Key Differences :
- Substituents : The natural derivative has hydroxyl and feruloyl groups, enabling antioxidant activity, whereas the synthetic target compound lacks polar hydroxyl groups, reducing water solubility .
- Synthesis : The target compound is synthesized industrially, while 3-O-feruloylquinic acid is extracted from plant sources .
Comparative Data Table
| Property | 4-(Methoxycarbonyl)-1,4-dimethylcyclohexanecarboxylic Acid | 4-(Methoxycarbonyl)benzoic Acid | Bicyclo[2.2.2]octane Derivative | Dihydropyridine Derivative |
|---|---|---|---|---|
| Core Structure | Saturated cyclohexane | Aromatic benzene | Bicyclo[2.2.2]octane | 1,4-Dihydropyridine |
| Functional Groups | -COOCH₃, -COOH, -CH₃ | -COOCH₃, -COOH | -COOCH₃, -COOH | -COOCH₃, -COOH, -Cl, -CH₃ |
| Key Applications | Pharmaceutical intermediates | Polyester production | Drug discovery | Calcium channel blockers |
| Conformational Flexibility | High (chair-flip possible) | None (rigid aromatic ring) | Low (bicyclo rigidity) | Moderate (planar ring) |
| Bioactivity | Limited data; potential as a synthetic intermediate | Non-bioactive | High (CNS targets) | High (cardiovascular) |
Research Findings and Trends
- Synthetic Utility: The target compound’s methyl groups enhance lipophilicity, improving bioavailability in drug candidates compared to non-methylated analogs .
- Thermal Stability : Aromatic analogs outperform cyclohexane derivatives in high-temperature applications (e.g., polymer processing) .
- Emerging Use : Bicyclo and dihydropyridine derivatives are gaining traction in targeted drug delivery, whereas the cyclohexane derivative remains a staple in bulk intermediate synthesis .
Biological Activity
4-(Methoxycarbonyl)-1,4-dimethylcyclohexanecarboxylic acid is an organic compound characterized by a cyclohexane ring with specific substituents, including methoxycarbonyl and carboxylic acid groups. Its unique structure contributes to its biological activity, making it a subject of interest in various fields such as medicinal chemistry, biochemistry, and pharmacology.
The molecular formula of 4-(Methoxycarbonyl)-1,4-dimethylcyclohexanecarboxylic acid is CHO, with a molecular weight of 214.26 g/mol. The compound features a complex structure that influences its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 214.26 g/mol |
| IUPAC Name | 4-methoxycarbonyl-1,4-dimethylcyclohexane-1-carboxylic acid |
| InChI Key | HUYZWIMGIIXGIY-UHFFFAOYSA-N |
The biological activity of 4-(Methoxycarbonyl)-1,4-dimethylcyclohexanecarboxylic acid is largely attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor or activator in various biochemical pathways, influencing metabolic processes and cellular functions. The exact molecular targets can vary depending on the context of use.
Biological Studies and Findings
Research has demonstrated that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies indicate that derivatives of cyclohexanecarboxylic acids can exhibit antimicrobial properties. The presence of the methoxycarbonyl group may enhance these effects, although specific data for this compound is limited.
- Enzyme Interaction : The compound's structure allows it to interact with enzymes involved in metabolic pathways. For instance, it may influence the activity of enzymes related to fatty acid metabolism, although detailed studies are needed to elucidate these interactions.
- Therapeutic Potential : As a precursor for pharmaceutical agents, 4-(Methoxycarbonyl)-1,4-dimethylcyclohexanecarboxylic acid has potential applications in drug development. Its unique structure could lead to the synthesis of novel therapeutic compounds targeting specific diseases.
Case Studies
While specific case studies focusing solely on 4-(Methoxycarbonyl)-1,4-dimethylcyclohexanecarboxylic acid are scarce, related compounds have been investigated:
- Metabolic Pathway Analysis : Research on similar compounds has shown alterations in metabolic pathways when subjected to enzymatic reactions involving cyclohexanecarboxylic acids. This suggests that further exploration of 4-(Methoxycarbonyl)-1,4-dimethylcyclohexanecarboxylic acid could yield valuable insights into its biological roles.
- Pharmacological Evaluations : Compounds with similar structures have been evaluated for their pharmacological properties, including anti-inflammatory and analgesic effects. These findings highlight the importance of structural modifications in enhancing biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
